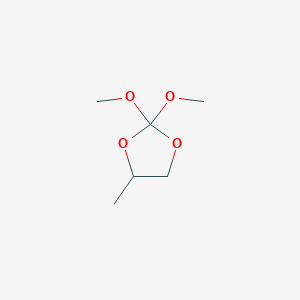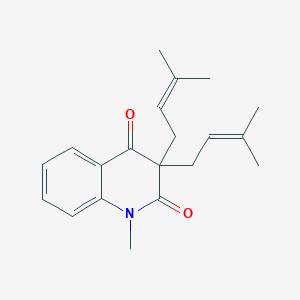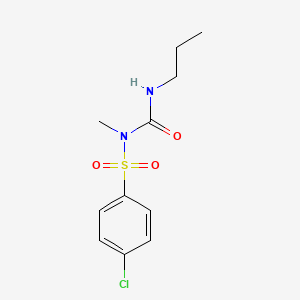
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is an organic compound with the molecular formula C10H13ClN2O2S2. This compound is known for its unique structural features, which include a chloro-substituted benzene ring and a sulfonyl group attached to a propylamino carbonyl moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-4-nitrobenzene with propylamine to form 1-chloro-4-(propylamino)benzene. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro group on the benzene ring can be substituted by other electrophiles.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene.
Scientific Research Applications
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group can also participate in various chemical reactions, altering the compound’s activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-((methylamino)carbonyl)amino)sulfonyl)benzene
- 1-Chloro-4-((propylamino)carbothioyl)amino)sulfonyl)benzene
Uniqueness
1-Chloro-4-((methyl((propylamino)carbonyl)amino)sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60153-02-8 |
|---|---|
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-8-13-11(15)14(2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
GHPCICSQWQDZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
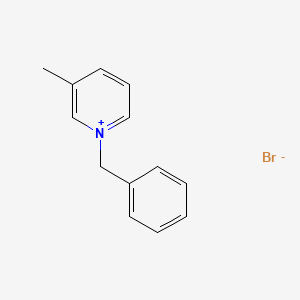

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)

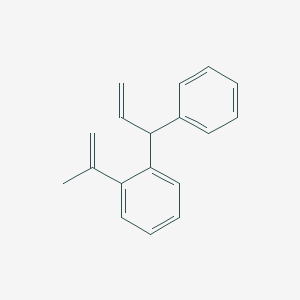
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)
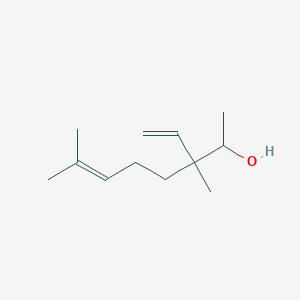
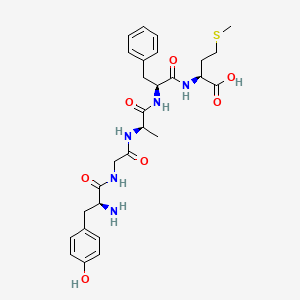
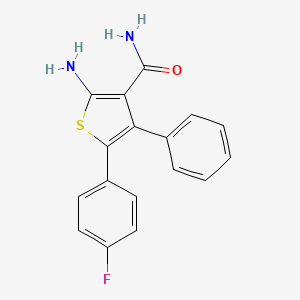

![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
